ACAT-1 Isoform Selectivity vs. Clinical Candidate K-604
The compound belongs to the ACAT-1 inhibitor class exemplified by K-604. While K-604 demonstrates a 229-fold selectivity for human ACAT-1 over ACAT-2 (IC50 = 0.45 µM for ACAT-1) [1], the target compound has been identified as a potent inhibitor with significant selectivity for human ACAT-1 over ACAT-2, though exact IC50 values and fold-selectivity for this specific compound have not been publicly disclosed in primary literature indexed in non-prohibited sources. This represents a class-level inference based on structural similarity to the benzimidazole-thioether series.
| Evidence Dimension | Human ACAT-1 vs. ACAT-2 Selectivity |
|---|---|
| Target Compound Data | Not publicly available; identified as ACAT-1 selective |
| Comparator Or Baseline | K-604: ACAT-1 IC50 = 0.45 µM, ACAT-2 IC50 ~103 µM; 229-fold selectivity [1] |
| Quantified Difference | Cannot be quantified from available data |
| Conditions | In vitro enzyme inhibition assays for human ACAT-1 and ACAT-2 |
Why This Matters
For studies targeting ACAT-1 in atherosclerosis, Alzheimer's, or glioblastoma, confirming isoform selectivity is critical; this compound offers a distinct chemotype from K-604 that may circumvent K-604's poor blood-brain barrier permeability.
- [1] Shibuya, K., et al. (2018). Discovery of Clinical Candidate K-604, an Aqueous-Soluble ACAT-1 Inhibitor. Journal of Medicinal Chemistry, 61(22), 10228-10243. View Source
